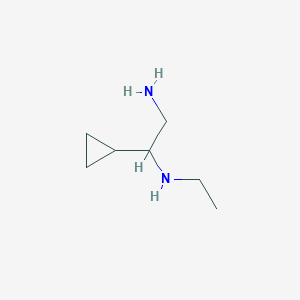

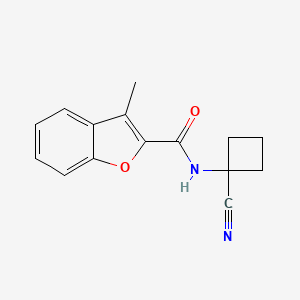

![molecular formula C18H22N8 B2517415 4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 2034566-39-5](/img/structure/B2517415.png)

4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is a derivative of the pyrazolo[3,4-d]pyrimidine class. This class of compounds has been extensively studied due to their potential pharmacological properties. For instance, pyrazolo[3,4-d]pyrimidines have shown remarkable specificity and potency against human enteroviruses, particularly coxsackieviruses, with some derivatives inhibiting viral replication at nanomolar concentrations without apparent cytotoxic effects .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step chemical reactions. In the context of antiviral agents, these compounds were synthesized and their structure-activity relationships (SAR) were studied, revealing that specific substituents at certain positions on the pyrazolo[3,4-d]pyrimidine scaffold significantly influence antiviral activity .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is crucial for their biological activity. For example, the presence of a phenyl group at the N-1 position and a hydrophobic diarylmethyl group at the piperazine moiety has been found to largely influence the in vitro antienteroviral activity . Molecular modeling studies have also been conducted to rationalize the structure-activity relationships and selectivity profiles of related compounds, such as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, which are adenosine receptor antagonists .

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[3,4-d]pyrimidine derivatives is diverse, allowing for the synthesis of a wide range of compounds with potential biological activities. For instance, the reaction of certain pyrazolo[3,4-d]pyrimidine derivatives with thiourea, benzoyl chloride, acetic anhydride, and other reagents has led to the creation of novel compounds with antimicrobial properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives, such as water solubility, are important for their pharmacological application. Modifications to the pyrazolo[3,4-d]pyrimidine core can significantly alter these properties, as seen with the introduction of a salifiable moiety to improve water solubility at low pH . The solubility and stability of these compounds at physiological pH are critical for their potential use in intravenous infusions .

科学的研究の応用

Synthetic Pathways and Heterocyclic Chemistry

Research on heterocyclic compounds, including those containing the pyrazolo[3,4-d]pyrimidine motif, often explores novel synthetic routes for creating diverse molecules. For example, studies have demonstrated the synthesis of novel heterocyclic derivatives through intramolecular cyclization, showcasing the versatility of pyrazolo[3,4-d]pyrimidine derivatives in heterocyclic synthesis. These synthetic approaches enable the creation of compounds with potential applications in various fields of chemistry and materials science (Ho & Suen, 2013).

Antimicrobial and Antiproliferative Activities

The antimicrobial and antiproliferative activities of heterocyclic compounds featuring pyrazolo[3,4-d]pyrimidine have been a subject of interest. These compounds have been synthesized and evaluated for their potential in inhibiting the growth of various microbial strains and cancer cell lines, highlighting their relevance in the development of new therapeutic agents (Bondock et al., 2008). Another study focused on the design and synthesis of pyrazolo[3,4-d]pyrimidines as potent enterovirus inhibitors, indicating the broad spectrum of biological activities these compounds can exhibit (Chern et al., 2004).

Structural Characterization and Interaction Studies

The interaction of novel pyrazolo[3,4-d]pyrimidine derivatives with biological molecules, such as proteins, has been explored to understand their mechanism of action and binding affinities. Studies involving fluorescence quenching, time-resolved fluorescence, and circular dichroism spectroscopy have provided insights into how these compounds interact with serum proteins, which is crucial for assessing their pharmacokinetic properties and potential as drug candidates (He et al., 2020).

作用機序

Safety and Hazards

特性

IUPAC Name |

4-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N8/c1-12-20-17-14(11-19-24(17)2)18(21-12)26-8-6-25(7-9-26)16-10-13-4-3-5-15(13)22-23-16/h10-11H,3-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEQJGFVJRRNPNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C)C(=N1)N3CCN(CC3)C4=NN=C5CCCC5=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

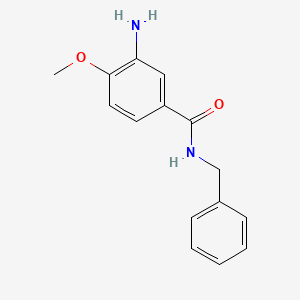

![2-Chloro-4,6-difluorobenzo[d]oxazole](/img/structure/B2517333.png)

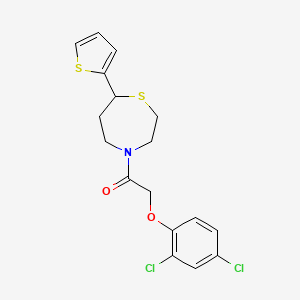

![Methyl 4-[(4-nitrophenoxy)methyl]benzoate](/img/structure/B2517340.png)

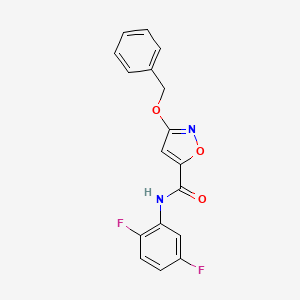

![2-Chloro-1-[4-(trifluoromethoxy)-2-(trifluoromethyl)phenyl]ethanone](/img/structure/B2517342.png)

![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one](/img/structure/B2517343.png)

![N-(4,4-difluorocyclohexyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2517346.png)

![(7-{[(2-Chloro-4-fluorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2517351.png)

![2',2'-Difluoro-3'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride](/img/structure/B2517353.png)